molecular formula C15H18NP B094879 3-(Diphenylphosphino)-1-propylamine CAS No. 16605-03-1

3-(Diphenylphosphino)-1-propylamine

Cat. No.: B094879
CAS No.: 16605-03-1
M. Wt: 243.28 g/mol
InChI Key: DQZWMOWSTWWMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Diphenylphosphino)-1-propylamine is an organophosphorus compound characterized by the presence of a phosphine group attached to a propylamine chain. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diphenylphosphino)-1-propylamine typically involves the reaction of diphenylphosphine with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:

Ph2P-H+Cl-(CH2)3NH2Ph2P-(CH2)3NH2+HCl\text{Ph}_2\text{P-H} + \text{Cl-(CH}_2\text{)}_3\text{NH}_2 \rightarrow \text{Ph}_2\text{P-(CH}_2\text{)}_3\text{NH}_2 + \text{HCl} Ph2​P-H+Cl-(CH2​)3​NH2​→Ph2​P-(CH2​)3​NH2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Diphenylphosphino)-1-propylamine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can participate in reduction reactions, often acting as a reducing agent.

    Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Formation of diphenylphosphine oxide.

    Reduction: Formation of reduced phosphine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

Catalytic Applications

3-(Diphenylphosphino)-1-propylamine is primarily utilized as a ligand in various coupling reactions, which are essential in organic synthesis. Its ability to form stable complexes with transition metals enhances reaction efficiency and selectivity.

Key Reactions

The compound is particularly effective in the following reactions:

  • Suzuki-Miyaura Coupling : It acts as a P,N-chelating ligand that stabilizes palladium complexes, facilitating the coupling of aryl halides with boronic acids to form biaryl compounds.
  • Buchwald-Hartwig Cross Coupling : It is employed in the formation of C-N bonds, crucial for synthesizing amines from aryl halides and amines.
  • Negishi Coupling : This reaction benefits from the presence of this compound as it aids in the coupling of organozinc reagents with halides.

Table: Summary of Catalytic Applications

Reaction TypeRole of LigandKey Features
Suzuki-MiyauraStabilizes Pd complexesHigh yields at room temperature
Buchwald-HartwigForms C-N bondsEfficient for amine synthesis
Negishi CouplingFacilitates C-C bond formationEffective with organozinc reagents

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand for various metal complexes. Its phosphine group allows for strong coordination with metals such as palladium, platinum, and nickel.

Case Study: Synthesis of Palladium Complexes

A study demonstrated the synthesis of air-stable P,N-chelated palladium(II) complexes using this compound. The complexes were shown to be highly efficient catalysts for Suzuki cross-coupling reactions at room temperature, achieving yields up to 87% .

Pharmaceutical Applications

The compound is also explored for its potential in pharmaceutical applications, particularly in drug development and proteomics research. Its properties allow it to interact with biological molecules, offering insights into drug mechanisms and interactions.

Mechanism of Action

The mechanism of action of 3-(Diphenylphosphino)-1-propylamine involves its interaction with molecular targets through its phosphine and amine groups. The phosphine group can coordinate with metal centers, facilitating catalytic processes. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    1,2-Bis(diphenylphosphino)ethane: A bidentate ligand used in coordination chemistry.

    1,1’-Bis(diphenylphosphino)ferrocene: A ligand with a ferrocene backbone, used in homogeneous catalysis.

    Bis(diphenylphosphino)methane: Another bidentate ligand with similar applications in catalysis.

Uniqueness: 3-(Diphenylphosphino)-1-propylamine is unique due to its combination of a phosphine group and a propylamine chain, providing distinct reactivity and coordination properties compared to other similar compounds. Its ability to act as both a ligand and a reagent in various chemical reactions highlights its versatility and importance in scientific research.

Biological Activity

3-(Diphenylphosphino)-1-propylamine (DPPA) is an organophosphorus compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article delves into the biological activity of DPPA, focusing on its interactions with bacteria, particularly in inhibiting biofilm formation, as well as its applications in coordination chemistry and potential therapeutic uses.

Overview of this compound

DPPA is characterized by a phosphine group attached to a propylamine chain. Its chemical structure allows it to act as a bidentate or tridentate ligand, coordinating with transition metals such as ruthenium, which enhances its catalytic properties and biological applications .

Inhibition of Biofilm Formation

One of the primary biological activities of DPPA is its ability to inhibit biofilm formation by Gram-positive bacteria, including Staphylococcus aureus and Streptococcus mutans . Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a protective matrix, making them resistant to antibiotics and immune responses. The inhibition of biofilm formation is crucial for developing strategies to combat bacterial infections.

  • Mechanism of Action : DPPA interferes with the biochemical pathways involved in biofilm formation. It can form complexes with palladium(II) that are utilized to create nanoparticles, which disrupt the biofilm matrix and enhance the efficacy of antimicrobial agents .

Antimicrobial Properties

Research indicates that DPPA exhibits significant antimicrobial activity against various pathogens. The compound's ability to form stable complexes with metals enhances its effectiveness in targeting bacterial cells. The following table summarizes some key findings related to its antimicrobial properties:

Bacteria Activity Reference
Staphylococcus aureusInhibition of biofilm
Streptococcus mutansInhibition of biofilm
Escherichia coliModerate inhibition

Coordination Chemistry Applications

DPPA's role as a ligand in coordination chemistry is significant. It forms stable complexes with transition metals, particularly ruthenium, leading to various applications in catalysis and material science.

  • Ruthenium Complexes : The reaction between DPPA and ruthenium chloride results in the formation of mononuclear complexes that exhibit low spin and diamagnetic properties. These complexes have been characterized using various techniques such as NMR spectroscopy and mass spectrometry .

Case Study 1: Antibiofilm Activity

In a study investigating the antibiofilm activity of DPPA, researchers demonstrated that the compound significantly reduced biofilm formation in Staphylococcus aureus cultures. The experimental setup involved treating bacterial cultures with varying concentrations of DPPA and assessing biofilm density through crystal violet staining. Results indicated a dose-dependent reduction in biofilm formation, highlighting DPPA's potential as an antibiofilm agent.

Case Study 2: Coordination Chemistry with Ruthenium

A detailed study on the coordination chemistry of DPPA involved synthesizing several ruthenium(II) complexes. These complexes were characterized for their stability and reactivity under different conditions. The findings suggested that DPPA could effectively stabilize ruthenium centers, making it a valuable ligand for catalytic processes .

Q & A

Q. Basic: What are the critical safety considerations when handling 3-(diphenylphosphino)-1-propylamine in laboratory settings?

Answer:
When handling dpppa, researchers must:

  • Use PPE : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact, as phosphine ligands can be toxic .
  • Work in inert atmospheres : Conduct reactions under argon or nitrogen to prevent oxidation of the phosphine group .
  • Waste disposal : Segregate waste and collaborate with certified chemical disposal services to mitigate environmental hazards .

Q. Basic: How is this compound typically characterized after synthesis?

Answer:
Key characterization methods include:

  • Spectroscopy :
    • ¹H/³¹P NMR : To confirm the presence of the diphenylphosphino group and amine proton environments .
    • IR spectroscopy : Identify P–C and N–H stretching vibrations (~1100 cm⁻¹ and ~3300 cm⁻¹, respectively) .
  • Elemental analysis : Verify purity and stoichiometry .

Q. Basic: What synthetic routes are commonly used to incorporate dpppa into metal complexes?

Answer:
A standard protocol involves:

Ligand exchange : React dpppa with metal precursors (e.g., [Ru₂(O₂CCH₃)₄Cl]) in anhydrous solvents (THF or DMF) under argon .

Stoichiometric control : Use a 1:1 or 2:1 ligand-to-metal ratio to form mono- or bis-ligated complexes .

Isolation : Precipitate complexes using non-polar solvents (hexane) and purify via recrystallization .

Q. Advanced: How does the electronic structure of dpppa influence its coordination behavior in ruthenium complexes?

Answer:

  • Phosphine donor strength : The P(III) center in dpppa acts as a strong σ-donor and weak π-acceptor, stabilizing low oxidation states of Ru (e.g., Ru(II)) .
  • Amine auxiliary group : The propylamine chain enhances solubility in polar solvents and enables hydrogen bonding, affecting crystal packing .
  • Comparative data : In [Ru₂(O₂CCH₃)₄(dpppa)₂]⁺, the P–Ru bond length (~2.3 Å) and redox potentials (E₁/₂ ≈ +0.5 V vs. Ag/AgCl) highlight its stabilizing role .

Q. Advanced: How can researchers resolve contradictions in reported stability data for dpppa-containing complexes?

Answer:

  • Variable stability factors :
    • Axial ligand effects : Substitution with stronger π-acceptors (e.g., CO) may destabilize dpppa complexes .
    • Solvent polarity : Hydrolysis rates differ in aqueous vs. organic media .
  • Analytical strategies :
    • Cyclic voltammetry : Monitor redox stability under varying conditions.
    • X-ray crystallography : Compare bond metrics (e.g., Ru–P distances) to identify structural outliers .

Q. Advanced: What methodologies optimize the synthesis of dpppa-based catalysts for electron-transfer reactions?

Answer:

  • Reaction parameters :
    • Temperature : 60–80°C in THF to balance reaction rate and ligand decomposition .
    • Additives : Use NaPF₆ to improve complex solubility and prevent chloride bridging .
  • Kinetic studies :
    • Stopped-flow UV-Vis : Measure substitution rates (k ≈ 10⁻³ s⁻¹) to refine ligand ratios .

Q. Advanced: What mechanistic role does dpppa play in mediating electron-transfer pathways?

Answer:

  • Inner-sphere vs. outer-sphere pathways :
    • dpppa facilitates inner-sphere electron transfer via direct metal-ligand orbital overlap, evidenced by Marcus theory analysis (reorganization energy λ ≈ 0.8 eV) .
  • Comparative studies :
    • dpppa-based Ru complexes show higher catalytic turnover (TON > 100) in NADH regeneration compared to bipyridine ligands .

Properties

IUPAC Name

3-diphenylphosphanylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18NP/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZWMOWSTWWMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCCN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299770
Record name 3-(Diphenylphosphino)-1-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16605-03-1
Record name 16605-03-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Diphenylphosphino)-1-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Diphenylphosphino)-1-propylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.